4-(3-Methyl-butyryl)-benzylamine
Description
4-(3-Methyl-butyryl)-benzylamine is a benzylamine derivative characterized by a 3-methyl-butyryl (isovaleryl) group attached to the para position of the benzylamine core. The compound’s structure combines the aromatic benzylamine moiety with a branched acyl chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H17NO/c1-9(2)7-12(14)11-5-3-10(8-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3 |
InChI Key |
YSMGQZSQVHCFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzylamines
- 4-(Boc-aminomethyl)benzylamine (3): Used as a precursor in synthesizing CXCR4-targeting anti-inflammatory agents. The Boc-protected amine allows controlled functionalization, contrasting with 4-(3-methyl-butyryl)-benzylamine’s acyl group, which may reduce nucleophilicity and alter receptor binding .
- 4-(Trifluoromethoxy)benzylamine : Marketed for industrial applications, this derivative’s electron-withdrawing trifluoromethoxy group enhances stability but reduces basicity compared to the electron-donating 3-methyl-butyryl group .
Functionalized Benzylamines
- Benzylamine-sulfonamide derivatives (4a–4u) : Synthesized via acetylation and substitution reactions, these compounds exhibit modified electronic profiles due to sulfonamide and heterocyclic substituents. In contrast, the 3-methyl-butyryl group in the target compound may enhance membrane permeability due to increased lipophilicity .
Table 1: Structural and Functional Comparison of Benzylamine Derivatives
Cytotoxicity and Anticancer Activity
- Aniline vs. Benzylamine Derivatives: Aniline-based compounds (e.g., 4f, 4h, 4e) exhibit superior cytotoxicity compared to benzylamine analogs (3a, 4a) due to electronegative groups (-F, -NO2) enhancing target interaction.
- Benzimidazole-Benzylamine Hybrids (3g, 4g) : The benzimidazole moiety enhances DNA intercalation, a feature absent in this compound, suggesting divergent mechanisms of action .
Antimicrobial and Enzyme Inhibition
Reactivity with CO2
- Benzylamine Protection : Forms carbamates/bicarbamates under CO2 and DBU, a reversible process. The 3-methyl-butyryl group may sterically hinder similar reactions, altering protection strategies .
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